molecular formula C19H22N4O4 B12725225 Deu3MZ2AN8 CAS No. 2379402-85-2

Deu3MZ2AN8

Cat. No.: B12725225
CAS No.: 2379402-85-2
M. Wt: 370.4 g/mol
InChI Key: KDNFAOHHDGPOSG-AWEZNQCLSA-N
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Description

(S)-N-(1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and biochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the carboxamide group: This step involves the reaction of the pyrazine ring with a carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.

    Formation of the phenylpropanamide moiety: This step involves the coupling of the pyrazine carboxamide with a phenylpropanamide derivative, often using peptide coupling reagents like carbodiimides.

    Introduction of the hydroxy and methyl groups: These functional groups can be introduced through selective reduction and alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide and carboxamide groups can undergo nucleophilic substitution reactions with appropriate nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Chromium trioxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alcohols.

    Substitution products: Amides, esters, thioesters.

Scientific Research Applications

    Medicinal Chemistry: It can be studied for its potential as a drug candidate, particularly for its interactions with biological targets.

    Biochemistry: Researchers can investigate its role in enzyme inhibition or activation.

    Industrial Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (S)-N-(1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-(1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide: shares structural similarities with other pyrazine derivatives and phenylpropanamide compounds.

    Pyrazinamide: A pyrazine derivative used as an anti-tuberculosis drug.

    Phenylpropanolamine: A phenylpropanamide derivative used as a decongestant.

Uniqueness

The uniqueness of (S)-N-(1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

2379402-85-2

Molecular Formula

C19H22N4O4

Molecular Weight

370.4 g/mol

IUPAC Name

N-[(2S)-1-[(3-hydroxy-3-methylbutanoyl)amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide

InChI

InChI=1S/C19H22N4O4/c1-19(2,27)11-16(24)23-17(25)14(10-13-6-4-3-5-7-13)22-18(26)15-12-20-8-9-21-15/h3-9,12,14,27H,10-11H2,1-2H3,(H,22,26)(H,23,24,25)/t14-/m0/s1

InChI Key

KDNFAOHHDGPOSG-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(CC(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)O

Canonical SMILES

CC(C)(CC(=O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)O

Origin of Product

United States

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